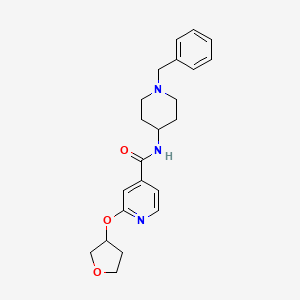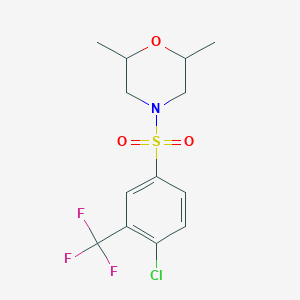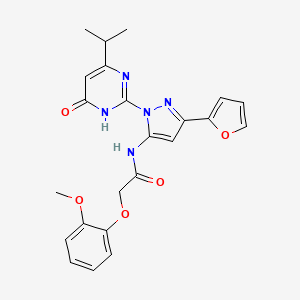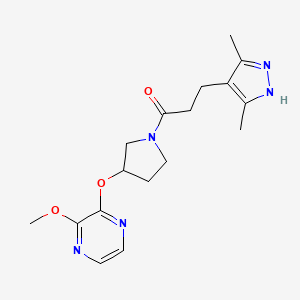
N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a chemical compound that has been used in scientific research for various purposes. This compound is also known as BZP-TFMI or BZP-OTF. It is a synthetic compound that belongs to the class of piperidine derivatives. The compound has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the potential of N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide derivatives in antimicrobial applications. For instance, a study by Ramachandran (2017) synthesized N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives showing good antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the compound's role in combating bacterial infections through its structural modifications (Ramachandran, 2017).
Enzyme Inhibition for Drug Design
The compound and its derivatives have been explored for their enzyme inhibitory properties, particularly in the design of novel xanthine oxidase (XO) inhibitors. Zhang et al. (2019) reported the synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as XO inhibitors. These compounds were developed through a structure-based drug design strategy, leading to potent XO inhibitors with significant implications for treating diseases like gout (Zhang et al., 2019).
Molecular Interactions and Crystal Engineering
The exploration of this compound in crystal engineering has shed light on its utility in forming specific molecular complexes and networks. A study by Angeloni and Orpen (2001) on tetrachloroplatinate salts with related compounds demonstrated the control over hydrogen bond network dimensionality, emphasizing the compound's role in guiding the assembly of complex crystal structures (Angeloni & Orpen, 2001).
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(18-6-10-23-21(14-18)28-20-9-13-27-16-20)24-19-7-11-25(12-8-19)15-17-4-2-1-3-5-17/h1-6,10,14,19-20H,7-9,11-13,15-16H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNMAWGLNEZNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=NC=C2)OC3CCOC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)



![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)
![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)


![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)
